exo-8-Oxabicyclo[3.2.1]octan-3-ol

Stereoselective synthesis Chiral building blocks Conformational analysis

For medicinal chemistry and process R&D teams requiring a conformationally locked ether-alcohol building block, sourcing the correct exo stereoisomer of 8-oxabicyclo[3.2.1]octan-3-ol is critical. The endo isomer leads to divergent spatial presentations and downstream synthetic failures. This exo variant solves that problem by providing the less hindered face for functionalization from the start. • Stereochemical Integrity: Exo-hydroxyl orientation ensures predictable reactivity for amine and carboxylic acid derivatization, avoiding yield-limiting inversions. • Cost-Effective Scaling: Available in multi-gram quantities at a lower price point than the endo isomer, making it practical for route scouting. • Research Utility: Serves as a robust standard for computational DFT benchmarking and NMR conformational analysis.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 343963-51-9
Cat. No. B1397151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-8-Oxabicyclo[3.2.1]octan-3-ol
CAS343963-51-9
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1O2)O
InChIInChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+
InChIKeyCSGTZGMKSPXFEQ-DGUCWDHESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





exo-8-Oxabicyclo[3.2.1]octan-3-ol Overview


exo-8-Oxabicyclo[3.2.1]octan-3-ol (CAS 343963-51-9) is a bridged bicyclic ether featuring a rigid 8-oxabicyclo[3.2.1]octane core with an exo-oriented hydroxyl group at the 3-position . This scaffold provides a well-defined three‑dimensional framework that is central to numerous natural products and biologically active molecules [1]. The exo configuration places the hydroxyl substituent on the less sterically hindered face of the bicyclic system, a stereochemical feature that critically influences both reactivity and the physical presentation of functional groups in downstream applications .

1 Rigid 8-oxabicyclo scaffold for bioactive molecule research
2 Exo-OH placement supports stereochemical control in synthesis
3 Conformational restriction context for fragment-based design

exo-8-Oxabicyclo[3.2.1]octan-3-ol: Why Exo Matters


Simple substitution of exo-8-oxabicyclo[3.2.1]octan-3-ol with the corresponding endo isomer or other 8-oxabicyclo[3.2.1]octane derivatives is not chemically neutral. The stereochemistry at C3 dictates the spatial orientation of the hydroxyl group, which in turn governs hydrogen‑bonding patterns, reactivity in functional‑group transformations, and the three‑dimensional presentation of the scaffold in molecular recognition events . While the exo and endo isomers share identical molecular formulae and nearly indistinguishable physicochemical descriptors (e.g., boiling point, density), their distinct three‑dimensional architectures lead to divergent outcomes in stereoselective synthesis and biological target engagement [1]. The following quantitative evidence sections detail these specific points of differentiation.

Target: exo isomer Hydroxyl on less hindered face; stereochemistry governs hydrogen-bonding and reactivity in synthetic pathways.
Substitute: endo isomer Hydroxyl toward cavity interior; spatial presentation may shift binding recognition and reaction outcomes.
Key mismatch Similar boiling point and density mask critical 3D differences; bulk property parity does not ensure interchangeability.
Cost misdirection Lower exo price may mislead for stereosensitive applications; stereochemical requirement overrides cost context.

exo-8-Oxabicyclo[3.2.1]octan-3-ol: Comparative Evidence


Exo vs. Endo Configuration at C3

exo-8-Oxabicyclo[3.2.1]octan-3-ol is unequivocally distinguished from its endo isomer by the spatial orientation of the hydroxyl group on the bridged bicyclic framework. The exo isomer places the –OH substituent on the less sterically congested exo face, whereas the endo isomer orients the hydroxyl toward the interior of the bicyclic cavity . This stereochemical difference is verified by distinct IUPAC descriptors: exo-8-oxabicyclo[3.2.1]octan-3-ol corresponds to (1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol, while the endo isomer is assigned the (1R,5S)-8-oxabicyclo[3.2.1]octane-3α-ol designation . X‑ray crystallography of the endo analogue confirms the endo orientation of the hydroxyl group in the solid state, providing a definitive benchmark for differentiation [1].

C3 Configuration
Head-to-head
Exo: hydroxyl on less hindered exo face. Endo: hydroxyl directed toward bicyclic cavity interior.
Stereochemistry dictates reactivity and recognition; not interchangeable.
IUPAC and X-ray crystallography confirm distinct spatial arrangement.
Stereoselective synthesis Chiral building blocks Conformational analysis

Physicochemical Property Parity

Despite their differing stereochemistry, exo- and endo-8-oxabicyclo[3.2.1]octan-3-ol exhibit nearly identical physicochemical properties. The exo isomer has a reported boiling point of 253.8 ± 8.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ [1]. The endo isomer, characterized in a 2024 Molbank paper, displays the same molecular formula (C₇H₁₂O₂) and comparable physical constants [2]. This parity underscores that the sole differential factor between the two compounds is stereochemistry—not bulk thermodynamic or transport properties.

Physical Parity
Head-to-head
Boiling point 253.8 ± 8.0 °C; density 1.2 ± 0.1 g/cm³. Endo isomer shows essentially identical values.
Selection must be driven by stereochemistry, not bulk properties.
Computed values from Chemsrc and Molbank; stereochemistry is the sole discriminator.
Physical chemistry Analytical reference Quality control

Conformational Rigidity and Drug Design

The 8-oxabicyclo[3.2.1]octane core—common to both exo and endo isomers—imparts exceptional conformational rigidity compared to monocyclic or acyclic ether‑alcohols. This rigidity translates into improved binding entropy when the scaffold is incorporated into bioactive molecules. In a 2019 study, 8-oxabicyclo[3.2.1]octane‑based analogues of eleutherobin exhibited cytotoxicity against human tumour cell lines at micromolar concentrations and interfered with tubulin dynamics in vitro [1]. While the study used a more highly functionalized derivative, the underlying conformational restriction is a class‑level feature of the 8-oxabicyclo[3.2.1]octane system.

Scaffold Rigidity
Class-level
Rigid 8-oxabicyclo core vs. flexible acyclic ethers; estimated entropic benefit ~0.5–1.5 kcal/mol.
Conformational restriction may support target-binding design.
Based on eleutherobin analogue tubulin studies; requires target-specific validation.
Medicinal chemistry Scaffold‑based design Conformational restriction

Commercial Availability and Purity

exo-8-Oxabicyclo[3.2.1]octan-3-ol is commercially offered with a typical minimum purity of 95–97% . Pricing for the exo isomer (CAS 160813-27-4) is generally lower than that of the corresponding endo isomer (CAS 343963-51-9), which is listed at $1,752.90 per 250 mg from certain suppliers . This price differential reflects the relative synthetic accessibility of the exo stereoisomer, which is often obtained via less cumbersome stereocontrolled routes. However, the choice between isomers should be dictated by the stereochemical demands of the intended application, not by cost alone.

Commercial Context
Data to verify
Exo purity ≥95%; estimated price 4–6× lower per gram than endo isomer.
Price differential may support route scouting; stereochemistry remains primary selection criterion.
Supplier pricing as of 2026; confirm with current lot documentation.
Chemical procurement Building blocks Supply chain

exo-8-Oxabicyclo[3.2.1]octan-3-ol Applications


Stereoselective Synthesis of exo Analogues

exo-8-Oxabicyclo[3.2.1]octan-3-ol is the preferred starting material for the construction of exo‑oriented derivatives, such as exo‑amines and exo‑carboxylic acids, where the spatial orientation of the hydroxyl group dictates the trajectory of subsequent functionalization . In medicinal chemistry campaigns targeting receptors or enzymes with exo‑binding pockets, this isomer provides the correct three‑dimensional presentation from the outset, avoiding costly and yield‑limiting stereochemical inversions later in the synthetic route [1].

Scaffold-Hopping in Fragment-Based Drug Discovery

The rigid 8-oxabicyclo[3.2.1]octane framework is an effective scaffold‑hopping replacement for more flexible or metabolically labile cores [2]. By substituting exo-8-oxabicyclo[3.2.1]octan-3-ol for an acyclic ether or a monocyclic alcohol, medicinal chemists can lock the pharmacophore into a bioactive conformation, thereby improving target affinity and selectivity while reducing entropic penalties [2].

Cost-Efficient Preparation of Building Blocks

For academic and industrial laboratories requiring gram‑to‑kilogram quantities of the 8-oxabicyclo[3.2.1]octane core, exo-8-oxabicyclo[3.2.1]octan-3-ol represents a more economical option than its endo counterpart . The exo isomer's lower market price, combined with its availability in 95–97% purity, makes it a practical choice for route‑scouting and for the synthesis of non‑stereosensitive intermediates .

Conformational Studies and Molecular Modeling

Owing to the rigid bicyclic architecture, exo-8-oxabicyclo[3.2.1]octan-3-ol serves as an ideal model compound for computational conformational analysis and NMR benchmarking [3]. Its well‑defined exo stereochemistry simplifies the interpretation of coupling constants and NOE correlations, providing a robust reference point for the validation of force‑field parameters and DFT calculations [3].

Application
Selection Property
Validation Focus
Stereoselective exo-analogue synthesis
Exo-OH orientation for downstream functionalization
Verify exo stereochemistry by NMR or X-ray
Fragment-based scaffold replacement
Rigid oxabicyclo core versus flexible cores
Assess conformational lock and target-affinity context
Cost-conscious route scouting
Exo isomer pricing for gram-scale syntheses
Confirm purity and batch consistency
Conformational analysis and NMR benchmarking
Well-defined exo geometry as reference standard
Validate coupling constants and NOE correlations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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